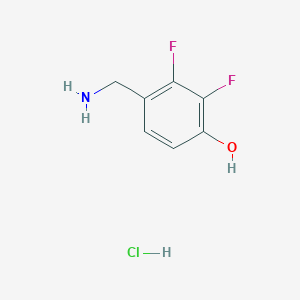
4-(Aminomethyl)-2,3-difluorophenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2,3-difluorophenol hydrochloride belongs to a class of organofluorine compounds characterized by the presence of fluorine atoms and an amino group attached to a phenolic core. The inclusion of fluorine atoms can significantly alter the compound's physical and chemical properties, making it a subject of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of compounds similar to 4-(Aminomethyl)-2,3-difluorophenol hydrochloride often involves multi-step chemical reactions, starting from difluorophenol precursors. Key steps may include halogenation, amination, and the introduction of the hydrochloride salt form. For instance, the synthesis of difluoropiperidines, which share a related fluorination pattern, involves 1,4-addition reactions, reduction, and lactamization processes (Surmont et al., 2010).
Scientific Research Applications
Organometallic Intermediates in Synthesis
4-(Aminomethyl)-2,3-difluorophenol hydrochloride has been utilized as an intermediate in the synthesis of complex organic compounds. Marzi, Gorecka, and Schlosser (2004) demonstrated its application in the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates. This process facilitated the conversion of various difluorophenols into multiple hydroxybenzoic acids, showcasing the versatility of this compound in creating diverse molecular structures (Marzi, Gorecka, & Schlosser, 2004).
Solid-State Characterization
Vogt et al. (2013) employed 4-(Aminomethyl)-2,3-difluorophenol hydrochloride in studying polymorphism in certain pharmaceutical compounds. They utilized spectroscopic and diffractometric techniques to characterize the polymorphic forms of these compounds, indicating its significance in understanding the physical and chemical properties of pharmaceutical substances (Vogt et al., 2013).
Antibacterial Activity Assessment
Isakhanyan et al. (2014) investigated the antibacterial properties of tertiary aminoalkanols hydrochlorides, which involve compounds structurally related to 4-(Aminomethyl)-2,3-difluorophenol hydrochloride. This research underlines the potential of these compounds in developing new antibacterial agents (Isakhanyan et al., 2014).
Spectroscopic Characterization of Cathinone Derivatives
Kuś et al. (2016) explored the chemical characterization of cathinone derivatives, including those similar to 4-(Aminomethyl)-2,3-difluorophenol hydrochloride, using a comprehensive set of spectroscopic techniques. This research is crucial for identifying substances in forensic toxicology (Kuś et al., 2016).
Electrosynthesis of Electrochromic Materials
Sun et al. (2016) utilized a derivative of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride in the electrosynthesis of an electrochromic material, indicating its potential application in the development of smart materials and displays (Sun et al., 2016).
Antimicrobial Synthesis
Sah et al. (2014) synthesized and evaluated the antimicrobial activity of compounds derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing the role of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride and its derivatives in the development of antimicrobial agents (Sah et al., 2014).
Optical and Dielectric Properties in Polyimide Films
Jang et al. (2007) researched the effects of internal linkage groups of fluorinated diamine, related to the structure of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride, on the optical and dielectric properties of polyimide thin films. This study is significant for the development of materials with specific optical and electrical characteristics (Jang et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have shown various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
The effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride on cells are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects can be influenced by various factors, including the specific experimental conditions and the presence of other compounds.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can vary with different dosages in animal models . This includes potential threshold effects, as well as possible toxic or adverse effects at high doses. The specific dosage effects can depend on the type of animal model and the specific experimental conditions.
Metabolic Pathways
4-(Aminomethyl)-2,3-difluorophenol hydrochloride may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride within cells and tissues can be influenced by various factors . This includes potential interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can influence its activity or function This could include potential targeting signals or post-translational modifications that direct it to specific compartments or organelles
properties
IUPAC Name |
4-(aminomethyl)-2,3-difluorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-4(3-10)1-2-5(11)7(6)9;/h1-2,11H,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCDKGOCJULFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)
![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)



![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)


![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)